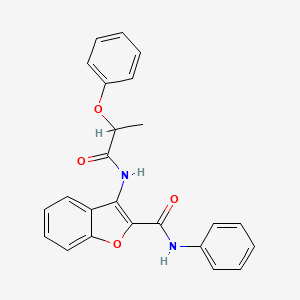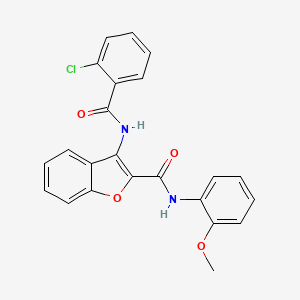![molecular formula C24H17F3N2O4 B6489826 N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide CAS No. 887891-93-2](/img/structure/B6489826.png)
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide, or more commonly known as F-18-MZB, is a synthetic compound that has been used in various scientific research applications. It is a small molecule that can be easily synthesized and has a wide range of biochemical and physiological effects. F-18-MZB has been used in research studies to study the effects of various drugs and to investigate the biochemical and physiological effects of various compounds.
科学的研究の応用
F-18-MZB has been used in a variety of scientific research applications. In particular, it has been used to study the biochemical and physiological effects of various compounds, including drugs and other small molecules. F-18-MZB has also been used to study the effects of different drugs on the human body, as well as to investigate the mechanism of action of various compounds. Additionally, F-18-MZB has been used to study the effects of various compounds on cell cultures and animal models.
作用機序
The mechanism of action of F-18-MZB is not completely understood. However, it is believed that F-18-MZB binds to specific receptors on cells, which then triggers a cascade of biochemical and physiological effects. This could include changes in gene expression, changes in protein activity, changes in enzyme activity, and changes in cell signaling.
Biochemical and Physiological Effects
F-18-MZB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, F-18-MZB has been shown to have anti-obesity and anti-aging effects. Furthermore, F-18-MZB has been shown to have anti-tumor and anti-viral effects.
実験室実験の利点と制限
F-18-MZB has several advantages when used in lab experiments. First, it is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, F-18-MZB is relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to using F-18-MZB in lab experiments. For example, it is not very soluble in water and is not very stable in acidic conditions. Additionally, F-18-MZB is not very soluble in organic solvents.
将来の方向性
There are a variety of potential future directions for F-18-MZB. First, further research could be conducted to better understand the mechanism of action of F-18-MZB and the biochemical and physiological effects it has on the human body. Additionally, further research could be conducted to investigate the potential therapeutic uses of F-18-MZB in the treatment of various diseases and conditions. Finally, further research could be conducted to optimize the synthesis of F-18-MZB and to develop new methods for its synthesis.
合成法
F-18-MZB can be synthesized using a variety of methods. One common method is the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in high yields. Other methods for the synthesis of F-18-MZB include the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a base and the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a catalyst, such as palladium.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c1-32-19-12-5-3-10-17(19)28-23(31)21-20(16-9-2-4-11-18(16)33-21)29-22(30)14-7-6-8-15(13-14)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVPQXPQQIYIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489746.png)
![N-(2,4-difluorophenyl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489752.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489753.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489767.png)
![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489771.png)

![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)
![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)